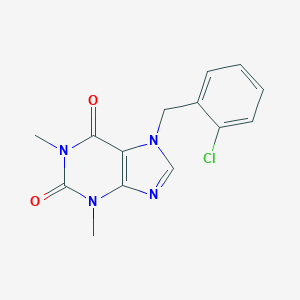

7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

7-(2-Chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative structurally related to theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a well-known bronchodilator . The compound features a 2-chlorobenzyl group at the N7 position of the purine core, distinguishing it from theophylline and other analogs. This substitution introduces increased lipophilicity and steric bulk, which may enhance membrane permeability or alter receptor-binding kinetics compared to simpler alkyl or hydroxyalkyl substituents .

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-5-3-4-6-10(9)15/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJURWRSYDTEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

Starting Materials :

Steps :

-

8-Chlorotheophylline is suspended in diethyl ether.

-

2-Chlorobenzyl chloride is added in three equal portions at 24-hour intervals.

-

The reaction proceeds at room temperature for 7 days.

-

The product is extracted with dichloromethane (DCM) after aqueous workup.

-

Drying with MgSO₄ and solvent evaporation yields the crude product.

-

Recrystallization from chloroform/acetonitrile achieves >99% purity.

Key Data :

Advantages :

-

High yield due to staggered benzyl chloride addition.

Phase-Transfer Catalyzed Alkylation

Optimized Protocol for Industrial Scalability

Reagents :

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

Procedure :

-

Theophylline, K₂CO₃, and TBAHS are suspended in DMF.

-

2-Chlorobenzyl chloride is added dropwise at 0°C.

-

The mixture is heated to 80°C for 12–24 hours.

-

Post-reaction, the product is precipitated in ice water.

-

Filtration and recrystallization from ethanol yield 85–91% pure product.

Key Data :

Advantages :

Microwave-Assisted Synthesis

Accelerated Alkylation under Controlled Conditions

Reagents :

-

1,3-Dimethylxanthine (1.0 equiv)

-

2-Chlorobenzyl bromide (2.5 equiv)

Procedure :

-

1,3-Dimethylxanthine and NaH are suspended in NMP.

-

2-Chlorobenzyl bromide is added under nitrogen.

-

The mixture is irradiated at 120°C for 30–60 minutes.

-

The crude product is purified via flash chromatography (hexane/ethyl acetate).

-

Isolated yield: 78–82%.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 30–60 minutes |

| Energy Input | Microwave irradiation |

Advantages :

-

Rapid synthesis suitable for high-throughput screening.

-

Reduced solvent consumption.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Biphasic Alkylation | 99% | 7 days | Moderate | Low |

| Phase-Transfer | 85–91% | 12–24 h | High | Moderate |

| Microwave-Assisted | 78–82% | 30–60 min | Low | High |

Critical Insights :

-

The biphasic method achieves the highest yield but is time-prohibitive for industrial use.

-

Phase-transfer catalysis balances yield and scalability, making it preferred for large-scale production.

-

Microwave synthesis is optimal for research-scale rapid access but suffers from lower yields.

Side Reactions and Mitigation Strategies

Common Byproducts and Solutions

-

N3-Alkylation : Occurs when excess benzyl chloride is used. Mitigated by controlled stoichiometry (1:3 theophylline:benzyl chloride).

-

Hydrolysis of Chlorobenzyl Group : Minimized by avoiding aqueous workup at high temperatures.

-

Oxygen Sensitivity : Additives like BHT (butylated hydroxytoluene) stabilize the reaction milieu.

Industrial-Scale Recommendations

For commercial production, the phase-transfer method (Section 3) is advised due to:

Chemical Reactions Analysis

7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.

Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties :

- The 2-chlorobenzyl group in the target compound increases lipophilicity compared to hydrophilic substituents like 2-hydroxyethyl or 1,3-dioxolane . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Chlorine’s electronegativity could strengthen van der Waals interactions or halogen bonding in biological targets, as seen in other chlorinated pharmaceuticals .

Synthetic Accessibility :

Key Observations:

Position-Specific Activity: Substitution at N7 (e.g., 2-chlorobenzyl) may preserve or modify theophylline’s bronchodilatory effects, while substitutions at C8 (e.g., mercapto or piperazinyl groups) often correlate with divergent activities, such as acetylcholinesterase inhibition or antiviral action . The 2-chlorobenzyl group’s bulkiness could hinder binding to theophylline’s canonical targets (e.g., PDE4), necessitating target-agnostic screening.

Therapeutic Range Considerations :

- For theophylline derivatives, serum concentrations of 12–13 µg/mL are associated with efficacy in COPD patients . Lipophilic analogs like the target compound may require lower doses due to enhanced bioavailability.

Computational and Spectroscopic Insights

- DYDP (): DFT studies revealed a high first-order hyperpolarizability (β = 3.71 × 10⁻³⁰ esu), suggesting nonlinear optical (NLO) applications. The 2-chlorobenzyl analog may exhibit similar properties due to its aromatic and electron-withdrawing substituent .

Biological Activity

7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as a derivative of purine, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This compound belongs to a class of purine derivatives that have been studied for their potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a purine base with a chlorobenzyl substituent that influences its biological activity. The presence of chlorine in the benzyl group is critical for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that purine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds similar to this compound can inhibit cell proliferation in breast and lung cancer models. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is attributed to its ability to interfere with NF-kB signaling pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It exhibits significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related damage in cells .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow for interactions with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in nucleotide metabolism.

- Receptor Interaction : It shows affinity for adenosine receptors, which are crucial in mediating various physiological responses.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism of Action |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cells | Induction of apoptosis via caspase activation |

| Anti-inflammatory | Inhibition of cytokines | Modulation of NF-kB pathway |

| Antioxidant | Free radical scavenging | Prevention of oxidative stress |

Case Studies

Several case studies have highlighted the efficacy of purine derivatives in clinical settings:

- Breast Cancer Study : A study involving a series of purine analogs showed that compounds similar to this compound significantly reduced tumor growth in xenograft models.

- Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound led to decreased joint inflammation and improved mobility scores compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.